REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[C:11]([CH2:13][C:14]1([N:25]2[CH:29]=[C:28](B3OC(C)(C)C(C)(C)O3)[CH:27]=[N:26]2)[CH2:17][N:16]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:15]1)#[N:12].[F-].[Cs+].C(O)(C)(C)C>C1CCC(P([C]2[CH][CH][CH][CH]2)C2CCCCC2)CC1.C1CCC(P([C]2[CH][CH][CH][CH]2)C2CCCCC2)CC1.Cl[Pd]Cl.[Fe].O>[N:5]1[C:4]2[NH:8][CH:9]=[CH:10][C:3]=2[C:2]([C:28]2[CH:27]=[N:26][N:25]([C:14]3([CH2:13][C:11]#[N:12])[CH2:15][N:16]([C:18]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:19])[CH2:17]3)[CH:29]=2)=[N:7][CH:6]=1 |f:2.3,5.6.7.8,^1:50,51,52,53,54,68,69,70,71,72|
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Name
|
|
Quantity
|
39.6 g
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Type
|
reactant
|
Smiles
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ClC=1C2=C(N=CN1)NC=C2
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C(#N)CC1(CN(C1)C(=O)OC(C)(C)C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
136.9 g
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Type
|
reactant
|
Smiles
|
[F-].[Cs+]
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Name
|
|
Quantity
|
250 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
351.4 mg
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Type
|
catalyst
|
Smiles
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C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 (± 5) °C
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Type
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CUSTOM
|
Details
|
stirred at ambient temperature for an additional 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a 1-L flask equipped with a nitrogen inlet
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Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
CUSTOM
|
Details
|
was de-gassed
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Type
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ADDITION
|
Details
|
refilled with nitrogen for 3 times
|
Type
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TEMPERATURE
|
Details
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before being heated
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Type
|
TEMPERATURE
|
Details
|
to reflux
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Type
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TEMPERATURE
|
Details
|
maintained
|
Type
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TEMPERATURE
|
Details
|
at reflux under nitrogen for 20-24 hours
|
Duration
|
22 (± 2) h
|
Type
|
CUSTOM
|
Details
|
the two phases were separated
|
Type
|
ADDITION
|
Details
|
To the organic phase was added n-heptane (125 mL) in 30 minutes at 45-55° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was slowly cooled to ambient temperature in one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with n-heptane (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. with nitrogen sweeping to constant weight
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C(=O)OC(C)(C)C)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |